molecular formula C15H19N3O3 B8338877 7-(3-Morpholinopropoxy)-3,4-dihydroquinazolin-4-one

7-(3-Morpholinopropoxy)-3,4-dihydroquinazolin-4-one

Cat. No. B8338877
M. Wt: 289.33 g/mol
InChI Key: FQWOZVGAMZVEQR-UHFFFAOYSA-N
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Patent
US06265411B1

Procedure details

7-(3-Morpholinopropoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one (680 mg, 1.6 mmol) was stirred in methanolic ammonia (20 ml) at 40° C. for 6 hours then for 18 hours at ambient temperature. The solvent was removed by evaporation, the residue was triturated with ether/isohexane and collected by filtration to give 7-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one (450 mg, 92%) as a white solid.
Name
7-(3-Morpholinopropoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:20]=[C:19]3[C:14]([C:15](=[O:29])[N:16](COC(=O)C(C)(C)C)[CH:17]=[N:18]3)=[CH:13][CH:12]=2)[CH2:3][CH2:2]1>N>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][O:10][C:11]2[CH:20]=[C:19]3[C:14]([C:15](=[O:29])[NH:16][CH:17]=[N:18]3)=[CH:13][CH:12]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
7-(3-Morpholinopropoxy)-3-((pivaloyloxy)methyl)-3,4-dihydroquinazolin-4-one
Quantity
680 mg
Type
reactant
Smiles
O1CCN(CC1)CCCOC1=CC=C2C(N(C=NC2=C1)COC(C(C)(C)C)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ether/isohexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCN(CC1)CCCOC1=CC=C2C(NC=NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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